molecular formula C10H13NO3 B12544564 Prop-2-en-1-yl 3-(2-oxopyrrolidin-1-yl)prop-2-enoate CAS No. 652976-15-3

Prop-2-en-1-yl 3-(2-oxopyrrolidin-1-yl)prop-2-enoate

Cat. No.: B12544564
CAS No.: 652976-15-3
M. Wt: 195.21 g/mol
InChI Key: KNCZNOAHQRQRMS-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 3-(2-oxopyrrolidin-1-yl)prop-2-enoate is an organic compound that features a prop-2-en-1-yl group attached to a 3-(2-oxopyrrolidin-1-yl)prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 3-(2-oxopyrrolidin-1-yl)prop-2-enoate typically involves the reaction of prop-2-en-1-yl bromide with 3-(2-oxopyrrolidin-1-yl)prop-2-enoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 3-(2-oxopyrrolidin-1-yl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Prop-2-en-1-yl 3-(2-oxopyrrolidin-1-yl)prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 3-(2-oxopyrrolidin-1-yl)prop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interfere with tubulin polymerization, leading to anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Prop-2-en-1-yl 3-(2-oxopyrrolidin-1-yl)prop-2-yn-1-yl: Similar structure but with a triple bond.

    Prop-2-en-1-yl 3-(2-oxopyrrolidin-1-yl)prop-2-yn-1-one: Contains a ketone group instead of an ester.

Uniqueness

Prop-2-en-1-yl 3-(2-oxopyrrolidin-1-yl)prop-2-enoate is unique due to its specific ester linkage and the presence of both an alkene and a pyrrolidinone ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

Prop-2-en-1-yl 3-(2-oxopyrrolidin-1-yl)prop-2-enoate, a compound with the molecular formula C10_{10}H13_{13}NO3_3, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a propenoate moiety linked to a pyrrolidinone structure, which is significant for its biological interactions. The chemical structure can be represented as follows:

C10H13NO3\text{C}_{10}\text{H}_{13}\text{NO}_3

The biological activity of this compound is primarily attributed to its interaction with various biological targets. These may include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with specific receptors, influencing signaling pathways crucial for various physiological responses.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Activity :
    • A study published in PubMed reported that derivatives of similar structures exhibited significant antibacterial activity against various strains of bacteria, indicating that this compound might share similar properties .
  • Anti-inflammatory Effects :
    • Research indicates that compounds containing pyrrolidine rings possess anti-inflammatory properties. The mechanism is believed to involve the modulation of cytokine release and inhibition of inflammatory pathways .
  • Cytotoxicity :
    • In vitro studies have shown that some derivatives can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .

Data Table: Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibitory effects on bacterial strains
Anti-inflammatoryModulation of cytokine release
CytotoxicityInduction of apoptosis in cancer cells

Properties

CAS No.

652976-15-3

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

prop-2-enyl 3-(2-oxopyrrolidin-1-yl)prop-2-enoate

InChI

InChI=1S/C10H13NO3/c1-2-8-14-10(13)5-7-11-6-3-4-9(11)12/h2,5,7H,1,3-4,6,8H2

InChI Key

KNCZNOAHQRQRMS-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C=CN1CCCC1=O

Origin of Product

United States

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